N-(3-Chloro-4-fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN4/c1-19-5-4-9-12(16-7-17-13(9)19)18-8-2-3-11(15)10(14)6-8/h2-7H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQKGJUGYBUDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves a multi-step processThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in the industrial production of such compounds .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed .
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The phenyl ring substituents significantly impact electronic properties, lipophilicity, and biological interactions. Key analogs include:
N4-(3-Fluoro-4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 3, )
- Structure : 3-Fluoro-4-chlorophenyl substituent (reverse halogen positioning compared to the target compound).
- Synthesis : 87% yield via coupling of 3-fluoro-4-chloroaniline with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
- Physicochemical Data :
N4-(4-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 4, )
- Structure : 4-Chlorophenyl substituent.
- Key Difference : Absence of fluorine reduces electron-withdrawing effects compared to the target compound.
- NMR Shifts : δ 8.21 (s, 1H), 7.79 (d, 1H) .
N4-(3-Trifluoromethylphenyl)-6-(2,4-dichlorobenzyl)-Analog (Compound 20, )
- Structure : 3-Trifluoromethylphenyl and dichlorobenzyl groups.
- Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, while dichlorobenzyl may improve target affinity .
- Synthesis : 77% yield; mp 244–246°C .
N-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine ()
- Structure : 4-Methoxyphenyl substituent.
Core Modifications: 7-Methyl vs. Unsubstituted Pyrrolopyrimidine
The 7-methyl group on the pyrrolopyrimidine core enhances steric bulk and may influence kinase selectivity:
Biological Activity
N-(3-Chloro-4-fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound under investigation for its potential biological activities, particularly in the fields of cancer treatment and antiparasitic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C13H11ClF N5
- Molecular Weight : 276.69 g/mol
- CAS Number : 346600-34-8
The compound exhibits its biological activity primarily through inhibition of specific molecular targets involved in cell proliferation and survival pathways. Research has indicated that it may interact with various kinases and enzymes critical for tumor growth and metastasis.
Anticancer Activity
Recent studies have shown that this compound demonstrates significant anticancer properties. The following table summarizes its effectiveness against different cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.045 | Inhibition of cell cycle progression |
| MCF7 (Breast) | 0.030 | Induction of apoptosis |
| HeLa (Cervical) | 0.050 | Disruption of mitotic spindle formation |
These findings suggest a potent ability to inhibit cancer cell proliferation, with IC50 values indicating effective concentrations for therapeutic use.
Antiparasitic Activity
In addition to its anticancer properties, the compound has shown promise in antiparasitic applications, particularly against Plasmodium falciparum, the causative agent of malaria. The following data illustrate its efficacy:
| Compound | EC50 (µM) | Target Parasite |
|---|---|---|
| N-(3-Chloro-4-fluorophenyl)-... | 0.023 | P. falciparum |
| Reference Compound | 0.050 | P. falciparum |
The lower EC50 value indicates a higher potency compared to reference compounds, highlighting its potential as an effective antiparasitic agent.
Structure-Activity Relationship (SAR)
Research into the SAR of this compound has identified key structural features that enhance its biological activity:
- Chloro and Fluoro Substituents : The presence of halogen atoms increases lipophilicity and enhances binding affinity to target proteins.
- Pyrrolo[2,3-d]pyrimidine Core : This core structure is essential for maintaining biological activity, as modifications can significantly alter potency.
- Amine Group : The amine functionality appears crucial for interaction with biological targets, facilitating enzyme inhibition.
Case Study 1: Cancer Cell Line Response
A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a substantial decrease in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death.
Case Study 2: Antimalarial Efficacy
In vivo studies using murine models infected with P. falciparum showed that administration of the compound led to a significant reduction in parasitemia levels compared to untreated controls. These results suggest that this compound could be developed into a novel therapeutic for malaria treatment.
Q & A
Q. What synthetic strategies are effective for synthesizing N-(3-Chloro-4-fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
A common approach involves coupling a substituted aniline (e.g., 3-chloro-4-fluoroaniline) with a pre-functionalized pyrrolo[2,3-d]pyrimidine core. For example:
- Step 1 : Prepare the 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate via cyclization of a substituted pyrimidine precursor under reflux with POCl₃ .
- Step 2 : React the intermediate with 3-chloro-4-fluoroaniline under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, base) to introduce the aryl amine .
- Optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to improve yields (typically 60–80%) .
Q. How is the compound characterized to confirm structural identity and purity?
Key methods include:
- NMR spectroscopy : Compare experimental - and -NMR chemical shifts with predicted values. For example, the 7-methyl group typically appears at δ 3.8–4.2 ppm, and aromatic protons in the pyrrolo-pyrimidine core resonate at δ 6.2–8.3 ppm .
- Elemental analysis : Verify calculated vs. experimental C, H, N, Cl, and F percentages (e.g., ±0.3% deviation) .
- Mass spectrometry : Confirm molecular ion peaks via HRMS (e.g., [M+H] with <5 ppm error) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Kinase inhibition assays : Use recombinant kinases (e.g., TTBK1, JAK1) with ATP-competitive ELISA or fluorescence polarization to measure IC values. Reference compounds like TTBK1-IN-2 (IC = 0.24 µM) provide benchmarks .
- Antiproliferative assays : Test against cancer cell lines (e.g., MDA-MB-435) using MTT or CellTiter-Glo, with GI values <100 nM indicating potency .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of kinase inhibitory activity?
-
Substituent analysis :
-
Rational design : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase ATP pockets. For example, the 3-chloro-4-fluorophenyl group forms halogen bonds with kinase hinge regions .
Q. How to resolve contradictions in biological activity data across studies?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies. For example, IC values for tubulin inhibitors vary 10-fold depending on buffer composition .
- Cellular context : Validate activity in multiple cell lines (e.g., HEK293 vs. HeLa) to account for expression differences in target proteins or efflux pumps (e.g., P-glycoprotein) .
Q. What strategies mitigate off-target effects in cellular models?
- Selectivity profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-targets. For example, JAK1 inhibitors often cross-react with JAK3; introducing bulky C7 substituents reduces this .
- Proteomics : Use SILAC or phosphoproteomics to map global cellular targets. Compounds with >90% target engagement at 1 µM are prioritized .
Q. How to optimize pharmacokinetic properties for in vivo studies?
- Solubility : Introduce ionizable groups (e.g., morpholine) or use prodrug strategies (e.g., phosphate esters). For example, 7-methyl analogs show 3x higher aqueous solubility than non-methylated derivatives .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., trifluoromethyl) based on microsomal stability assays .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
